Lu-AF11205
Description
Significance of Glutamatergic Systems in Neurobiology
Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system (CNS). nih.govclevelandclinic.org It is crucial for fast synaptic transmission and is involved in fundamental processes such as synaptic plasticity, which underlies learning and memory. physio-pedia.comfrontiersin.org Glutamate interacts with both ionotropic and metabotropic glutamate receptors. physio-pedia.comwikipedia.org Proper regulation of glutamate concentrations in the extracellular space is vital for normal synaptic function, as excessive glutamate can lead to excitotoxicity and neuronal damage. nih.govphysio-pedia.com The widespread involvement of glutamatergic signaling means its dysfunction is linked to various conditions, including neurodegenerative diseases, psychiatric disorders, and epilepsy. physio-pedia.comvpbim.com.ua
Overview of Class C G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) constitute a large superfamily of cell surface receptors that mediate responses to diverse extracellular stimuli, playing critical roles in nearly every organ system. frontiersin.orgmdpi.comresearchgate.net Class C GPCRs are a distinct family within this superfamily. mdpi.comwikipedia.org
The mGluR family belongs to Class C GPCRs. wikipedia.orgwikipedia.orgabcam.cn Structurally, Class C GPCRs, including mGluRs, are characterized by a common architecture featuring a large N-terminal extracellular domain (ECD), a transmembrane domain consisting of seven alpha helices, and an intracellular C-terminal tail of variable length. wikipedia.orgabcam.cnresearchgate.netnih.gov The large ECD contains a bi-lobed "clamshell" structure, also known as the Venus flytrap domain, which serves as the orthosteric binding site for endogenous ligands like glutamate. abcam.cnnih.gov A key characteristic of Class C GPCRs is their constitutive dimerization, which is essential for their proper function. mdpi.comnih.gov mGluRs are not ion channels but instead activate intracellular biochemical cascades through coupling with G proteins, modulating the activity of other proteins, such as ion channels. wikipedia.orgabcam.cn This can influence synaptic excitability and neurotransmitter release. wikipedia.orgabcam.cn The mGluR family is divided into three groups (Group I, Group II, and Group III) based on sequence similarity, pharmacology, and signaling mechanisms. abcam.cn
The mGlu5 receptor is a member of Group I mGluRs, along with mGlu1. abcam.cn Group I mGluRs are typically coupled to Gαq proteins, leading to the activation of the phospholipase C pathway and subsequent mobilization of intracellular calcium. abcam.cnnih.gov mGlu5 receptors are predominantly located on the postsynaptic membranes of neurons. wikipedia.org Their involvement in modulating synaptic transmission and plasticity, as well as their association with various neurological and psychiatric conditions, including anxiety, depression, Fragile X syndrome, and schizophrenia, makes mGlu5 a significant target for therapeutic intervention. hellobio.comlonza.commdpi.com
Structural and Functional Characteristics of mGluR Family
Principles of Allosteric Modulation in Receptor Pharmacology
Allosteric modulation is a mechanism that alters receptor activity by the binding of a ligand to a site distinct from the orthosteric binding site, where the endogenous agonist binds. wikipedia.orgpharmacologycanada.orgfiveable.mewikipedia.org These allosteric sites are often less conserved than orthosteric sites, offering potential for greater receptor subtype selectivity. wikipedia.orgrsc.orgresearchgate.net Binding of an allosteric modulator induces conformational changes in the receptor that influence the binding affinity and/or efficacy of the orthosteric ligand. wikipedia.orgpharmacologycanada.orgfiveable.menih.gov
Positive allosteric modulators (PAMs) are a class of allosteric ligands that enhance the response of a receptor to its endogenous agonist. wikipedia.orgresearchgate.netnih.govfrontiersin.org This enhancement can occur by increasing the affinity of the orthosteric ligand for the receptor, increasing the efficacy of the orthosteric ligand in activating the receptor, or both. wikipedia.orgnih.gov PAMs bind to an allosteric site and induce a conformational change that favors the active state of the receptor when the orthosteric agonist is also bound. wikipedia.orgwikipedia.orgnih.gov Unlike orthosteric agonists, PAMs typically have limited efficacy on their own and rely on the presence of the endogenous agonist to exert their effect. wikipedia.orgrsc.org This dependence on the endogenous ligand can allow for more spatially and temporally controlled modulation of receptor activity. frontiersin.orgnih.gov
The key distinction between allosteric modulation and orthosteric agonism lies in their binding sites and mechanisms of action. Orthosteric agonists bind to the primary, highly conserved binding site where the endogenous ligand interacts with the receptor, directly activating it. wikipedia.orgwikipedia.org Allosteric modulators, on the other hand, bind to a distinct allosteric site and modulate the receptor's response to the orthosteric ligand without directly competing for the orthosteric site. wikipedia.orgfiveable.mewikipedia.orgresearchgate.net This allosteric interaction can either enhance (PAMs) or inhibit (NAMs) the effect of the orthosteric agonist. wikipedia.orgresearchgate.netnih.govfrontiersin.org A significant advantage of allosteric modulation is the potential for greater subtype selectivity compared to orthosteric ligands, as allosteric sites tend to be less conserved across receptor subtypes. wikipedia.orgrsc.org Furthermore, PAMs can maintain the temporal characteristics of endogenous signaling, acting more like a "dimmer switch" than an "on/off switch". rsc.orgnih.govwikipedia.org
Properties
CAS No. |
1290133-16-2 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.388 |
IUPAC Name |
[2-(2-Phenylethynyl)-5-thiazolyl]-1-piperidinyl-methanone |
InChI |
InChI=1S/C17H16N2OS/c20-17(19-11-5-2-6-12-19)15-13-18-16(21-15)10-9-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,11-12H2 |
InChI Key |
RKNXXSOFHBIZJU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(C#CC2=CC=CC=C2)S1)N3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lu-AF11205 |
Origin of Product |
United States |
Lu Af11205
Properties as an mGlu5 Positive Allosteric Modulator (PAM)
functions as a potent positive allosteric modulator specifically targeting the mGlu5 receptor. glixxlabs.commedchemexpress.comhodoodo.commedchemexpress.eu As an mGlu5 PAM, is expected to enhance the activity of the mGlu5 receptor in the presence of its endogenous agonist, glutamate (B1630785). wikipedia.orgglixxlabs.com This modulation occurs through binding to an allosteric site on the receptor, distinct from the glutamate binding site. wikipedia.orgfiveable.mewikipedia.orgresearchgate.net
Research Findings
Studies involving the optimization of compounds structurally related to have explored the structure-activity relationships of fused thiazole analogs as mGlu5 PAMs. nih.gov These investigations have shown that substitutions on these compounds can influence their potency and activity at mGlu5 receptors expressed in cell lines. medchemexpress.comnih.gov
One study reported the potency of (compound 9) as an mGlu5 PAM with an EC50 of 6.1 nM and a maximal potentiation of 167%. daneshyari.com This indicates that is effective at relatively low concentrations in enhancing mGlu5 receptor activity. daneshyari.com The optimization efforts stemming from aimed to identify fused thiazole analogs with improved potency. nih.gov
While detailed preclinical study data specifically focused solely on in animal models were not extensively found in the provided search results, the research context in which it was identified highlights the broader effort to develop mGlu5 PAMs for potential therapeutic applications in CNS disorders. mdpi.comnih.gov The development of mGlu5 PAMs is driven by the potential to address glutamatergic dysfunction implicated in conditions like schizophrenia and cognitive deficits by indirectly enhancing NMDA receptor function and modulating synaptic plasticity. nih.govlonza.commdpi.com
The research findings suggest that the chemical structure of and its related fused thiazole analogs are critical for their activity as mGlu5 PAMs. nih.gov The exploration of different substituents on these core structures has been a key aspect of optimizing their pharmacological properties. medchemexpress.comnih.gov
Interactive Data Table: Potency of
| Compound | EC50 (nM) | Maximal Potentiation (%) |
| 6.1 | 167 |
Data derived from research on fused thiazolyl alkynes as mGlu5 PAMs. daneshyari.com
Concepts of Biased Allosteric Modulation and Probe Dependence
Biased agonism, or functional selectivity, describes the phenomenon where different ligands acting on the same receptor can differentially activate distinct downstream signaling pathways. monash.edunih.govnih.gov This concept extends beyond orthosteric agonists to include allosteric modulators, leading to the idea of biased allosteric modulation. monash.edunih.govnih.gov Biased allosteric modulators (BAMs) engage allosteric sites and non-uniformly alter signaling outcomes. nih.gov By stabilizing specific receptor conformations, BAMs can favor coupling to certain effector proteins (e.g., Gα proteins or β-arrestins) over others, resulting in pathway-specific effects. nih.gov This presents an opportunity to fine-tune physiological responses and potentially develop therapeutics with improved safety profiles by selectively targeting therapeutically relevant pathways while avoiding those linked to adverse effects. frontiersin.orgnih.gov
Probe dependence is a related phenomenon where the pharmacological properties of an allosteric modulator, such as affinity and cooperativity, can vary depending on the specific orthosteric agonist present. biorxiv.orgnih.govbiorxiv.orgmonash.edu This means an allosteric modulator's effect might differ when the receptor is bound by glutamate compared to a different orthosteric agonist like DHPG. biorxiv.orgmonash.edubiorxiv.org Probe dependence is evident for mGlu5 PAMs and NAMs at the level of both affinity and cooperativity. biorxiv.org
is characterized as a potent positive allosteric modulator (PAM) of the mGlu5 receptor. bioscience.co.ukmedchemexpress.eu Research into and related fused thiazole analogs has explored their activity in modulating mGlu5 receptor function in cell lines expressing the receptor. medchemexpress.eumedchemexpress.comnih.govresearchgate.net Optimization efforts on compounds like the alkynyl thiazole 9 () have led to the identification of related fused thiazole analogs with potent mGlu5 PAM activity. nih.govresearchgate.net
Studies investigating mGlu5 allosteric modulators, including the chemical class to which belongs (fused thiazoles), have highlighted the influence of substituents on their structure-activity relationships and their ability to affect receptor function. medchemexpress.comnih.gov The phenomenon of biased allosteric modulation and probe dependence is a critical consideration in the discovery and development of mGlu5 allosteric modulators. researchgate.netmonash.edunih.govbiorxiv.org Different mGlu5 allosteric modulators have been shown to display differential allosteric agonism across various functional readouts, such as intracellular calcium mobilization and IP1 accumulation assays. biorxiv.orgmonash.edu This differential activity across functional endpoints exemplifies biased agonism/inverse agonism displayed by mGlu5 allosteric modulators. biorxiv.org
Research findings indicate that mGlu5 allosteric modulators can exhibit probe- and species-dependent pharmacology. nih.govbiorxiv.org For example, the direction of probe dependence can switch between human and rat mGlu5 receptors for certain modulators, with a bias towards DHPG for rat mGlu5 and glutamate for human mGlu5 observed in some cases. biorxiv.org While the provided search results confirm as an mGlu5 PAM and mention the concepts of biased modulation and probe dependence in the context of mGlu5 allosteric modulators generally, specific detailed research findings quantifying the biased allosteric modulation profile or probe dependence of itself across different signaling pathways or orthosteric probes are not explicitly detailed in a format suitable for a data table within the provided snippets. However, the context establishes that compounds within this class and targeting this receptor can exhibit such properties, making these concepts highly relevant to the pharmacological understanding of .
Relevant Research Findings Context:
Studies on mGlu5 allosteric modulators have revealed that their effects on orthosteric agonist activity can be probe-dependent. biorxiv.orgbiorxiv.org For instance, the affinity and cooperativity estimates of mGlu5 allosteric modulators can differ depending on whether glutamate or DHPG is used as the orthosteric probe. biorxiv.orgbiorxiv.org This highlights the complexity of mGlu5 allosteric modulation and the importance of evaluating modulator activity with different orthosteric ligands and across multiple signaling pathways to fully understand their pharmacological profile. biorxiv.orgnih.govbiorxiv.org
While specific quantitative data for 's biased modulation or probe dependence across multiple assays is not available in the provided text, the general principles observed for mGlu5 allosteric modulators underscore the potential for to exhibit such characteristics. Future research would be needed to fully delineate the specific biased signaling profile and probe dependence of .
Table 1: General Concepts in mGlu5 Allosteric Modulation
| Concept | Description | Relevance to Allosteric Modulators |
| Allosteric Modulation | Ligand binding to a site distinct from the orthosteric site, influencing orthosteric ligand activity. biorxiv.orgacs.org | PAMs enhance, NAMs inhibit, NALs have no effect on orthosteric ligand function. biorxiv.orgacs.org |
| Biased Agonism/Modulation | Differential activation of downstream signaling pathways by different ligands acting on the same receptor. monash.edunih.govnih.gov | Allosteric modulators can favor specific signaling pathways, leading to pathway-specific effects. nih.gov |
| Probe Dependence | Variation in allosteric modulator pharmacology depending on the orthosteric agonist present. biorxiv.orgbiorxiv.orgmonash.edu | Affinity and cooperativity of modulators can differ with different orthosteric probes (e.g., glutamate vs. DHPG). biorxiv.orgbiorxiv.org |
Table 2: Example of Probe Dependence (Conceptual based on search results for mGlu5 modulators)
| Allosteric Modulator (Example) | Orthosteric Probe | Functional Assay | Observed Effect (Conceptual) | Citation (Contextual) |
| mGlu5 PAM (General) | Glutamate | iCa2+ Mobilization | Potentiation | biorxiv.orgbiorxiv.org |
| mGlu5 PAM (General) | DHPG | iCa2+ Mobilization | Different Potentiation | biorxiv.orgbiorxiv.org |
| mGlu5 PAM (General) | Glutamate | IP1 Accumulation | Potentiation | biorxiv.org |
| mGlu5 PAM (General) | DHPG | IP1 Accumulation | Different Potentiation | biorxiv.org |
Identification of Fused Thiazolyl Alkynes as Modulator Scaffolds
The exploration of novel chemical scaffolds for mGlu5 modulation led to the identification of fused thiazolyl alkynes as potent positive allosteric modulators. ucsd.edunih.gov This class of compounds represents a distinct chemotype with promising activity at the mGlu5 receptor. The recognition of this scaffold provided a new avenue for developing selective and potent mGlu5 PAMs. ucsd.edunih.gov
Structure-Activity Relationship (SAR) Studies Leading to (Alkynyl Thiazole 9)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure impact its biological activity. mans.edu.egcreative-proteomics.comnih.govmonash.eduresearchgate.net These studies were crucial in the optimization of the fused thiazolyl alkyne scaffold, ultimately leading to the identification of , also referred to as alkynyl thiazole 9. nih.govdaneshyari.comresearchgate.net The SAR exploration involved systematic modifications of the basic fused thiazolyl alkyne structure to probe the impact of different substituents on mGlu5 PAM potency and other pharmacological properties. nih.govresearchgate.net
(alkynyl thiazole 9) was identified through these optimization efforts as a potent mGlu5 receptor positive allosteric modulator. nih.govdaneshyari.comhodoodo.com Its identification highlights the success of the SAR-driven approach in refining the initial scaffold to achieve desired activity levels.
Optimization Strategies for Enhanced Allosteric Modulation
Optimization strategies for the fused thiazolyl alkyne series focused on enhancing their positive allosteric modulation of the mGlu5 receptor. nih.gov These strategies involved systematic chemical modifications and the generation of various analogs to explore the SAR in detail. nih.gov
Chemical Modifications and Analog Generation
Chemical modifications were systematically introduced to the fused thiazolyl alkyne scaffold to generate a series of analogs. nih.gov These modifications aimed to understand the contribution of different parts of the molecule to its activity and to improve potency, selectivity, and potentially pharmacokinetic properties. The generation of diverse analogs allowed for a comprehensive mapping of the SAR within this chemical class. nih.gov
Impact of Substituent Variation on Modulatory Activity
Variations in substituents at different positions of the fused thiazolyl alkyne core had a significant impact on the modulatory activity at the mGlu5 receptor. nih.gov For instance, studies revealed that the nature of substituents, such as substituted cycloalkyl, aryl, and heteroaryl carboxamides and carbamates, generally resulted in mGlu5 PAM activity. nih.govresearchgate.net Conversely, smaller alkyl carboxamide, sulfonamide, and sulfamide (B24259) analogs tended to function as mGlu5 negative allosteric modulators (NAMs). nih.govresearchgate.net This highlights the sensitive nature of the allosteric binding site and how subtle structural changes can lead to a switch in pharmacological activity, a phenomenon observed in other mGlu5 allosteric modulator series as well. researchgate.netnih.govnottingham.ac.uk
Specific examples of potent fused thiazole analogs identified through this optimization include 10b, 27a, 28j, and 31d, which were derived from the optimization of alkynyl thiazole 9 (). nih.govresearchgate.net
Synthetic Methodologies for and Related Chemical Entities
The synthesis of and related fused thiazolyl alkyne derivatives typically involves established organic chemistry reactions. While specific detailed synthetic routes for were not extensively detailed in the search results, the synthesis of related alkynyl thiazoles and other mGlu5 allosteric modulators often utilizes Sonogashira cross-coupling reactions to introduce the alkyne moiety. nih.govresearchgate.net Other common strategies in the synthesis of mGlu5 modulators include amide bond formation and modifications of heterocyclic cores. nih.gov The general approach involves the construction of the thiazole ring and the introduction of the alkyne substituent and other functional groups through various coupling and transformation reactions. nih.govresearchgate.net
Molecular and Cellular Pharmacology of Lu Af11205 at the Mglu5 Receptor
Ligand Binding Characteristics and Receptor Interaction Dynamics
The interaction of Lu-AF11205 with the mGlu5 receptor is defined by its activity as a PAM, meaning it enhances the effect of the endogenous orthosteric agonist, L-glutamate, rather than activating the receptor directly. bmrb.iofishersci.ca This allosteric modulation provides a mechanism for fine-tuning receptor activity in a spatio-temporal manner dictated by endogenous neurotransmitter release.
In Vitro Binding Studies
While detailed direct binding affinity data (such as Ki or Kd values) specifically for this compound were not extensively available in the provided information, functional in vitro studies demonstrate its potency as a PAM. Optimization studies of alkynyl thiazole (B1198619) compounds, including this compound (compound 9), led to the identification of potent fused thiazole analogs with mGlu5 PAM activity. uni.lu this compound has been reported with an EC50 value of 6.1 nM, exhibiting a maximal potentiation of 167%. This EC50 value reflects the concentration at which this compound elicits half of its maximal effect in a functional assay, indicating high potency in modulating mGlu5 receptor activity.
| Compound | Activity at mGlu5 Receptor | EC50 (nM) | Maximal Potentiation (%) |
|---|---|---|---|
| This compound | Positive Allosteric Modulator | 6.1 | 167 |
Allosteric Site Recognition and Occupancy
This compound exerts its modulatory effect by binding to an allosteric site located within the 7TM domain of the mGlu5 receptor. nih.govnih.gov This site is distinct from the orthosteric binding site for glutamate (B1630785) in the VFT domain. nih.gov Research indicates that PAMs and negative allosteric modulators (NAMs) of mGlu5 receptors can share a common binding site within the 7TM domain, with subtle variations in their interactions leading to differential effects on receptor activation. nih.gov The binding of this compound to this allosteric site influences the conformation of the receptor, thereby modulating the efficacy of orthosteric agonist binding and/or the efficiency of downstream signaling. nih.gov
Conformational Changes and Receptor Activation Mechanisms Induced by this compound
mGlu5 receptor activation is a multi-step process initiated by orthosteric agonist binding to the VFT domain, which induces conformational changes that are transmitted through the cysteine-rich domain (CRD) to the 7TM domain. fishersci.senih.gov As a PAM, this compound binds to the 7TM domain and influences the conformational landscape of the receptor, shifting the equilibrium towards an active state or stabilizing an active conformation induced by glutamate binding. nih.gov
Insights from Structural Biology Approaches for Class C GPCRs
Structural biology techniques, such as cryo-electron microscopy (cryo-EM), have provided valuable insights into the conformational dynamics of Class C GPCRs like the mGlu5 receptor and how allosteric modulators interact with the 7TM domain. nih.govnih.gov These studies reveal that PAMs occupy binding pockets within the 7TM domain and that their specific interactions influence the stability of the 7TM interface, a crucial step for receptor activation and signaling. nih.gov Different PAMs can exhibit diverse binding modes, leading to varied effects on stabilizing the active conformation. While specific structural data on this compound binding was not detailed, the general mechanism for mGlu5 PAMs involves stabilizing the active state of the 7TM domain, which is necessary for efficient G protein coupling. nih.gov
Downstream Signaling Pathway Modulation by this compound
Activation of mGlu5 receptors primarily leads to the activation of intracellular signaling pathways. As a PAM, this compound potentiates the signaling cascade initiated by L-glutamate binding.
G Protein Coupling and Effector System Engagement
Group I mGlu receptors, including mGlu5, are predominantly coupled to Gq/G11 proteins. fishersci.se Upon activation by an orthosteric agonist (potentiated by this compound), the mGlu5 receptor facilitates the exchange of GDP for GTP on the Gq/G11 protein, leading to the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase C (PLC). fishersci.se
Beta-Arrestin Recruitment and Receptor Desensitization
Information specifically detailing the effects of this compound on beta-arrestin recruitment and mGlu5 receptor desensitization was not found in the consulted sources. Research on mGlu5 receptor pharmacology in general indicates that GPCRs can undergo desensitization, often involving mechanisms like beta-arrestin recruitment, but specific data for this compound in this regard is not available in the provided search results.
Cellular Efficacy and Potency in Receptor-Based Assays
Studies have evaluated the cellular efficacy and potency of this compound in receptor-based assays targeting the mGlu5 receptor. In a cell-based assay using HEK293-A cells, this compound demonstrated activity with an EC50 value of 430.0 nM. This indicates the concentration at which the compound achieves half of its maximal effect in this specific cellular context.
Limited data was available regarding comprehensive cellular efficacy and potency profiles, such as full concentration-response curves or comparisons across multiple assay types, for this compound in the consulted literature.
A summary of the available cellular potency data for this compound is presented in the table below:
| Assay Type | Cell Line | Target Protein | EC50 (nM) |
| Cell-based Assay | HEK293-A | Metabotropic glutamate receptor 5 | 430.0 |
Selectivity Profile of this compound Across mGluR Subtypes and Other GPCRs
Detailed data specifically outlining the selectivity profile of this compound across different mGlu receptor subtypes (mGluR1-8) and other GPCR families was not found in the provided search results.
General research in the field of mGluR5 allosteric modulators highlights the importance of selectivity within the mGluR family and against other GPCRs to minimize off-target effects. researchgate.net While this compound was part of an optimization process for selective mGlu5 PAMs researchgate.netresearchgate.netresearchgate.net, specific comparative data demonstrating its binding or functional activity at other receptor subtypes is not available in the retrieved information.
Preclinical Pharmacological Investigations of Lu Af11205 in Research Models
In Vitro Pharmacological Characterization of Lu-AF11205
In vitro studies provide fundamental insights into how this compound interacts with its target and affects cellular function. These investigations typically involve cell-based assays and assessments of receptor activation and downstream signaling pathways.
Cell-Based Functional Assays
Assays for Receptor Activation and Signal Transduction
Assays for receptor activation and signal transduction are employed to elucidate the molecular events that occur upon this compound binding to its target receptor. As an mGlu5 receptor PAM, this compound would be expected to enhance the activity of the mGlu5 receptor upon glutamate (B1630785) binding. Signal transduction pathways initiated by receptor activation can influence various cellular functions. G protein-coupled receptors (GPCRs), such as mGlu5, transduce signals from extracellular ligands to intracellular relay proteins, initiating cascades that can involve second messengers like cyclic AMP or trigger phosphorylation events. While the mechanism of action for this compound involves modulating mGlu5 receptor activity nih.gov, specific detailed findings regarding the precise signal transduction pathways activated or modulated by this compound were not provided in the search results.
In Vivo Studies in Relevant Animal Models for Mechanistic Insights
In vivo studies using animal models are essential for investigating the effects of this compound in a complex biological system and gaining insights into its potential therapeutic mechanisms. Rodent models are commonly used in preclinical research for various neurological and psychiatric conditions.
Neurobehavioral Studies in Rodent Models of Glutamatergic Dysregulation
Dysregulation of glutamatergic signaling is implicated in a range of neurological and psychiatric disorders. Rodent models are frequently utilized to study these dysfunctions and evaluate potential therapeutic agents targeting the glutamaterergic system. These models can involve inducing glutamatergic imbalances or studying genetic models with inherent glutamatergic abnormalities. Neurobehavioral studies in these models assess changes in behavior, cognition, and motor function that are relevant to human conditions. While the importance of rodent models in studying glutamatergic dysregulation is established, specific detailed findings from neurobehavioral studies evaluating this compound in these models were not available in the provided search results.
Exploration in Preclinical Models of Neurological Pathophysiology
Preclinical models of neurological pathophysiology, such as those for traumatic brain injury (TBI) or Alzheimer's disease, are used to investigate disease mechanisms and test potential therapies. These models aim to replicate aspects of the human disease pathology and behavioral deficits. Studies in these models can provide insights into how a compound like this compound might impact the underlying disease processes. While the search results highlight the use of preclinical models in neurological research, specific detailed findings from explorations of this compound in these models were not provided.
Investigations in Animal Models Relevant to Psychiatric Conditions
Animal models are also employed to study psychiatric conditions, including depression, bipolar disorder, and compulsive disorders. These models often attempt to mimic specific symptoms or aspects of the human conditions, such as behavioral changes or altered neurochemistry. While the search results discuss the challenges and approaches in developing and utilizing animal models for psychiatric research, specific detailed findings from investigations of this compound in animal models relevant to psychiatric conditions were not available within the provided information.
Ex Vivo Analysis of Brain Tissue and Cellular Responses
Ex vivo analysis of brain tissue and cellular responses is a valuable approach in preclinical pharmacology. This technique involves studying tissues or cells that have been removed from a living organism, allowing for controlled experimental conditions while retaining some of the physiological complexity of the in vivo environment. Ex vivo studies can provide detailed insights into the direct effects of a compound on target receptors, cellular signaling pathways, and neuronal function within brain tissue. Methods can include receptor binding assays, analysis of neurotransmitter release, measurement of enzyme activity, and assessment of cellular viability or gene expression in brain slices or homogenized tissue horizondiscovery.comfrontiersin.orgnih.govnih.gov.
Advanced Research Methodologies and Computational Approaches Applied to Lu Af11205
Structural Biology and Biophysical Techniques for mGlu5 Receptor Complexes
Structural biology techniques aim to determine the three-dimensional arrangement of biological macromolecules and their complexes. For mGlu5 receptors, which are G protein-coupled receptors (GPCRs), these methods are crucial for visualizing the receptor in different functional states and in complex with ligands.
Applications of X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
X-ray crystallography and Cryo-EM are powerful techniques used to determine the high-resolution structures of proteins. X-ray crystallography involves crystallizing the protein and then diffracting X-rays through the crystal to obtain an electron density map from which the atomic structure can be built. Cryo-EM, on the other hand, involves freezing a solution of the protein in a thin layer of ice and then imaging individual particles using an electron microscope. Computational methods are then used to reconstruct a 3D map from the 2D images.
While specific high-resolution structures of the mGlu5 receptor directly bound to Lu-AF11205 are not extensively detailed in the provided search results, these techniques have been instrumental in understanding the mGlu5 receptor itself and its interactions with other allosteric modulators. The architecture of the transmembrane (TM) domain of the mGlu5 receptor has been determined by crystallographic experiments. nih.gov Recent advancements have provided X-ray structures of mGlu5 7TM domains complexed with negative allosteric modulators (NAMs), offering valuable tools for understanding drug action at this site. researchgate.net
Cryo-EM has also been applied to determine the structures of full-length mGlu5 in different states, including apo (unliganded) and active states bound to agonists and PAMs. nih.govesrf.frresearchgate.net These studies have revealed the conformational changes that occur upon ligand binding and activation, providing a structural framework for mGlu5 activation. nih.govesrf.fr Cryo-EM structures of thermostabilized full-length mGlu5 receptor bound to orthosteric ligands and PAMs have been reported, illustrating the density for these ligands within the receptor structure. researchgate.net The application of cryo-EM has uncovered diversity in PAM binding modes and their effects on receptor conformation and signaling. esrf.frresearchgate.net
These structural insights gained from X-ray crystallography and Cryo-EM studies of mGlu5 receptor complexes with various ligands, including other PAMs and NAMs, provide a critical foundation for understanding how compounds like this compound might interact with the receptor and induce their modulatory effects. researchgate.netnih.govesrf.frresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides information about the structure, dynamics, and interactions of molecules in solution. It is particularly useful for studying protein flexibility and conformational changes. While direct application of NMR specifically to this compound bound to mGlu5 is not detailed in the provided results, NMR techniques have accelerated the process of understanding protein-ligand interactions by overcoming some limitations of X-ray crystallography and computational docking. researchgate.net NMR-derived data, such as interligand INPHARMA NOEs, can be used to guide the selection of computationally generated docking modes, suggesting its potential utility in validating predicted binding poses of compounds like this compound. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play a vital role in complementing experimental techniques by providing theoretical insights into molecular interactions and dynamics. These methods allow researchers to simulate the behavior of molecules and predict their properties.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. This method helps in identifying potential binding sites and understanding the key interactions between the ligand and the receptor amino acid residues.
Molecular docking studies have been performed to explore the binding modes of various mGluR5 NAM ligands, using recently published X-ray structures of the mGluR5 7TM domain complexed with NAMs. researchgate.net These studies have shown how X-ray structures can rationalize the binding characteristics of different ligands. researchgate.net While specific docking studies for this compound are not explicitly mentioned, the application of molecular docking to mGlu5 allosteric sites is a standard approach in the field and would be highly relevant for studying the interaction of this compound with the receptor. researchgate.netmdpi.com
Molecular Dynamics Simulations to Elucidate Allosteric Mechanisms
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of proteins, conformational changes, and the process of ligand binding and dissociation.
MD simulations have been performed on the mGlu5 receptor bound with NAMs in preclinical or clinical development to understand how these molecules are accommodated into the allosteric binding site. researchgate.netnih.gov These simulations have helped identify key residues involved in NAM binding and have been used to calculate binding free energies and per-residue contributions. researchgate.netnih.gov In silico site-directed mutagenesis based on simulation models has been used to verify the accuracy of these models. researchgate.net MD simulations have also been employed to explore the activation mechanism of the mGlu5 transmembrane domain, suggesting that disruption of specific intracellular interactions is necessary to reach an active-like conformation. frontiersin.orgnih.gov Studies using enhanced-sampling all-atom molecular dynamics simulations have investigated the actions of both positive and negative allosteric modulators within the transmembrane domain of mGluR5, revealing different binding modes associated with distinct shapes of the allosteric pocket. researchgate.net These findings from MD simulations on mGlu5 with other allosteric modulators provide a strong basis for applying similar approaches to study the allosteric mechanism of this compound.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. Quantitative Structure-Activity Relationship (QSAR) methodologies are chemoinformatics approaches that aim to build predictive models relating the chemical structure of compounds to their biological activity.
QSAR analyses have been applied to series of molecules acting as mGluR5 NAMs to explore their structural features that impact inhibitory effects. mdpi.com These studies, utilizing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified key structural features and their spatial requirements for activity. mdpi.com The optimization of alkynyl thiazole (B1198619) 9 (Lu AF11205) led to the identification of potent fused thiazole analogs, and details of the Structure-Activity Relationship (SAR) and optimization have been described. nih.govresearchgate.netresearchgate.net This indicates that SAR studies, a core component of QSAR, have been directly applied in the research involving this compound and its analogs to guide the synthesis of compounds with improved activity. nih.govresearchgate.netresearchgate.net Chemoinformatics approaches, including QSAR, would be valuable in analyzing the structural properties of this compound and its related compounds to predict and optimize their activity as mGlu5 PAMs.
Advanced Spectroscopic Methods, e.g., Vibrational Circular Dichroism (VCD)
Research into chemical compounds like this compound often employs advanced spectroscopic techniques to elucidate structural properties, confirm molecular identity, and understand their behavior at the molecular level. Vibrational Circular Dichroism (VCD) is one such powerful technique, providing information about the absolute configuration and conformation of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net Unlike standard infrared spectroscopy which provides vibrational information, VCD adds a stereochemical dimension, making it invaluable for the study of enantiomerically pure compounds or mixtures. researchgate.net
This compound has been identified as an alkynyl thiazole derivative and studied in the context of its optimization within a series of compounds acting as modulators of the mGlu5 receptor. researchgate.netresearchgate.net Characterization efforts for related compounds in this class have sometimes involved techniques such as X-ray crystallographic analysis to determine solid-state structure. researchgate.net However, comprehensive reports detailing the application of advanced spectroscopic methods like VCD, including specific spectral data or detailed analyses of vibrational modes correlated with stereochemical features for this compound itself, were not found within the scope of this research.
The application of VCD to a molecule like this compound, if it possesses the necessary chiral elements and is amenable to analysis in a suitable state (e.g., solution), would typically involve:
Sample Preparation: Dissolving the compound in a suitable, spectrally transparent solvent.
Data Acquisition: Measuring the VCD spectrum across a relevant infrared range using a VCD spectrometer.
Data Analysis: Comparing the experimental VCD spectrum with theoretically calculated spectra (often using Density Functional Theory, DFT) for different possible stereoisomers to assign the absolute configuration.
Interpretation: Analyzing specific VCD bands to gain insights into molecular conformation and interactions.
Therapeutic Research Perspectives and Preclinical Translational Considerations
Role of mGlu5 Receptor PAMs in Modulating Neural Circuitry and Function
mGlu5 receptors are widely expressed throughout the central nervous system, particularly in regions involved in synaptic plasticity, learning, memory, and reward-driven behaviors mdpi.combiorxiv.orgmdpi.com. Their activation is known to modulate the function of other glutamatergic receptors, notably NMDA and AMPA receptors, through various downstream signaling pathways involving second messengers, kinases, and protein-protein interactions mdpi.comnih.gov.
Positive allosteric modulation of mGlu5 receptors by compounds like Lu-AF11205 is hypothesized to enhance glutamatergic neurotransmission, particularly at synapses where glutamate (B1630785) is released frontiersin.org. This potentiation of mGlu5 activity can influence various aspects of neural circuitry and function:
Synaptic Plasticity: mGlu5 receptors are critically involved in both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory mdpi.com. Activation of mGlu5 receptors, including by PAMs, has been shown to enhance LTP mdpi.com. Furthermore, mGlu5 receptor activation is necessary for the induction and maintenance of certain forms of LTD mdpi.com.
NMDA Receptor Modulation: mGlu5 receptor activation positively modulates NMDA receptor function through mechanisms involving PKC-dependent Src signaling and scaffolding proteins like Homer and Shank mdpi.comnih.gov. This interaction is considered a key mechanism by which mGlu5 PAMs may exert their effects, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia tandfonline.commdpi.com.
Behavioral Effects: Preclinical studies using mGlu5 PAMs have demonstrated potential therapeutic effects in various animal models of neurological and psychiatric disorders. For instance, mGlu5 PAMs have shown promise in models of schizophrenia, cognitive deficits associated with chronic drug use, and deficits in extinction learning tandfonline.commdpi.com. Studies with the mGlu5 PAM VU-29 in rats demonstrated inhibition of the maintenance of ethanol-induced conditioned place preference, suggesting a role in modulating reward-associated memories mdpi.com. This effect was dependent on the functional interaction between mGlu5 and NMDA receptors mdpi.com.
Potential Research Applications of this compound as a Pharmacological Tool
Given its identification as an mGlu5 receptor PAM, this compound holds potential as a pharmacological tool for investigating the physiological and pathophysiological roles of mGlu5 receptors. As a research tool, this compound can be used in various in vitro and in vivo experimental settings:
In Vitro Studies: this compound can be used in cell lines expressing mGlu5 receptors or in brain slice preparations to study the biochemical and electrophysiological consequences of mGlu5 receptor potentiation. This includes investigating its effects on intracellular calcium mobilization, phosphoinositide hydrolysis, ERK1/2 phosphorylation, and synaptic currents nih.govbiorxiv.org. Its use in conjunction with other pharmacological agents (e.g., orthosteric agonists, NAMs, or inhibitors of downstream signaling pathways) can help dissect the specific signaling cascades and receptor interactions mediated by mGlu5 PAM activity mdpi.comnih.gov.
In Vivo Studies: In animal models, this compound can be employed to explore the behavioral and neurophysiological effects of enhancing mGlu5 receptor function in specific brain regions or in the context of disease models mdpi.com. This could involve studies examining its impact on cognitive function, social behavior, anxiety, depression, or responses to drugs of abuse tandfonline.commdpi.commdpi.com. Comparing the effects of this compound with other mGlu5 modulators or in genetically modified animals (e.g., mGlu5 knockout mice) can provide valuable insights into the specific contributions of mGlu5 receptor potentiation to complex behaviors and disease phenotypes mdpi.com.
Structure-Activity Relationship (SAR) Studies: As this compound was part of an optimization program, its structure and activity data, along with those of its analogs, contribute to the understanding of the SAR for this chemical class of mGlu5 PAMs researchgate.net. This information is crucial for the rational design of novel and improved mGlu5 modulators researchgate.netmdpi.com.
Future Directions in mGlu5 Allosteric Modulator Research
Research into mGlu5 allosteric modulators, including compounds structurally related to this compound, is an active and evolving field. Several key future directions are evident:
Understanding Allosteric Binding Sites and Mechanisms: Further research is needed to fully elucidate the diverse allosteric binding sites on the mGlu5 receptor and the precise mechanisms by which different PAMs exert their effects frontiersin.orgacs.org. This includes understanding how subtle structural changes in ligands can lead to different pharmacological profiles, including the switch between PAM and NAM activity observed in some series acs.orgresearchgate.net. Computational approaches, such as molecular dynamics simulations and docking studies, coupled with experimental mutagenesis, are valuable tools for this purpose frontiersin.orgresearchgate.netmdpi.com.
Investigating Stimulus Bias and Functional Selectivity: Different allosteric modulators can differentially influence downstream signaling pathways depending on the orthosteric agonist present (probe dependence) biorxiv.orgbiorxiv.org. Future research should focus on characterizing the stimulus bias and functional selectivity of mGlu5 PAMs to understand how they might selectively modulate specific mGlu5-mediated cellular responses biorxiv.org.
Addressing Translational Challenges: Despite promising preclinical results, mGlu5 modulators have faced challenges in clinical translation biorxiv.orgnih.gov. Future research needs to address potential barriers to translatability, including species differences in modulator pharmacology and the identification of reliable biomarkers for efficacy biorxiv.orgbiorxiv.org.
Exploring Novel Therapeutic Indications: While schizophrenia and anxiety have been major focuses, the broad expression and functions of mGlu5 receptors suggest potential in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and pain mdpi.combiorxiv.orghellobio.com. Future research will likely explore the therapeutic potential of mGlu5 PAMs in these and other conditions mdpi.combiorxiv.org.
Developing Improved Tool Compounds: The development of mGlu5 PAMs with improved pharmacokinetic properties, selectivity, and reduced potential for adverse effects (such as allosteric agonism that can lead to seizure activity) remains an important future direction nih.govnih.govnih.gov. Pure PAMs that are absolutely dependent on glutamate release for their activity are considered preferable for achieving optimal in vivo effects and avoiding adverse events nih.govnih.gov.
Comparative Analysis with Other Preclinical mGlu5 PAMs and NAMs
This compound belongs to the broader class of mGlu5 allosteric modulators, which includes both PAMs and negative allosteric modulators (NAMs). Comparing this compound (as a representative PAM) with other preclinical mGlu5 modulators highlights the diverse pharmacological strategies targeting this receptor.
| Feature | mGlu5 PAMs (e.g., this compound, VU-29, CDPPB, LSN2463359) | mGlu5 NAMs (e.g., MPEP, MTEP, Mavoglurant, CTEP) |
| Mechanism of Action | Enhance agonist (glutamate) activity frontiersin.orgacs.org | Inhibit agonist (glutamate) activity nih.gov |
| Binding Site | Allosteric site (distinct from orthosteric) acs.org | Allosteric site (distinct from orthosteric) acs.org |
| Effect on Receptor | Increase receptor response to glutamate frontiersin.org | Decrease receptor response to glutamate nih.gov |
| Potential Therapeutic Use | Enhance hypofunctioning glutamatergic systems (e.g., schizophrenia, cognitive deficits) tandfonline.commdpi.com | Inhibit hyperfunctioning glutamatergic systems (e.g., anxiety, pain, drug addiction) biorxiv.orgmdpi.comnih.govbiorxiv.org |
| Preclinical Findings | Improvement in models of cognitive deficits, antipsychotic-like effects, modulation of reward memories tandfonline.commdpi.commdpi.com | Anxiolytic, analgesic, and anti-addictive effects in various models biorxiv.orgmdpi.comnih.govbiorxiv.org |
| Considerations | Potential for allosteric agonism leading to adverse effects; need for pure PAMs nih.govnih.gov | Challenges with clinical efficacy and safety in some indications biorxiv.orgnih.gov |
The development of mGlu5 allosteric modulators has revealed that even small structural changes can lead to a switch between PAM and NAM activity acs.orgresearchgate.net. This highlights the complexity of the allosteric binding site and the need for detailed SAR studies and pharmacological characterization of each compound, including those structurally related to this compound acs.orgresearchgate.netbiorxiv.org. The availability of diverse mGlu5 PAMs and NAMs with varying pharmacological profiles is crucial for fully dissecting the complex roles of mGlu5 receptors in health and disease and for developing targeted therapeutic strategies nih.gov.
Q & A
Q. What statistical frameworks are most appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?
- Methodological Answer : Apply the Chou-Talalay method (combination index) or Bliss independence model to quantify synergy. Use ANOVA with post-hoc corrections for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .
Contradiction Analysis and Resolution
Q. How can researchers differentiate between methodological artifacts and genuine biological contradictions in this compound’s efficacy data?
Q. What steps mitigate bias in interpreting this compound’s preclinical data during translational research planning?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
